molecular formula C11H7Cl2NS B11963765 (3,4-Dichlorophenyl)(2-thienylmethylene)amine CAS No. 51305-67-0

(3,4-Dichlorophenyl)(2-thienylmethylene)amine

Cat. No.: B11963765
CAS No.: 51305-67-0
M. Wt: 256.1 g/mol
InChI Key: JTCHIHMXQKRIMK-UHFFFAOYSA-N
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Description

N-(3,4-DICHLOROPHENYL)-N-[(1E)-THIEN-2-YLMETHYLENE]AMINE is a synthetic organic compound characterized by the presence of a dichlorophenyl group and a thienylmethylene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-DICHLOROPHENYL)-N-[(1E)-THIEN-2-YLMETHYLENE]AMINE typically involves the reaction of 3,4-dichloroaniline with thiophene-2-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid or hydrochloric acid. The reaction mixture is heated to reflux for several hours to ensure complete reaction and formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-DICHLOROPHENYL)-N-[(1E)-THIEN-2-YLMETHYLENE]AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

N-(3,4-DICHLOROPHENYL)-N-[(1E)-THIEN-2-YLMETHYLENE]AMINE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,4-DICHLOROPHENYL)-N-[(1E)-THIEN-2-YLMETHYLENE]AMINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-DICHLOROPHENYL)-N-[(1E)-THIEN-2-YLMETHYLENE]AMINE
  • N-(3,5-DICHLOROPHENYL)-N-[(1E)-THIEN-2-YLMETHYLENE]AMINE
  • N-(3,4-DICHLOROPHENYL)-N-[(1E)-FURAN-2-YLMETHYLENE]AMINE

Uniqueness

N-(3,4-DICHLOROPHENYL)-N-[(1E)-THIEN-2-YLMETHYLENE]AMINE is unique due to its specific dichlorophenyl and thienylmethylene groups, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it valuable for various research applications.

Properties

CAS No.

51305-67-0

Molecular Formula

C11H7Cl2NS

Molecular Weight

256.1 g/mol

IUPAC Name

N-(3,4-dichlorophenyl)-1-thiophen-2-ylmethanimine

InChI

InChI=1S/C11H7Cl2NS/c12-10-4-3-8(6-11(10)13)14-7-9-2-1-5-15-9/h1-7H

InChI Key

JTCHIHMXQKRIMK-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C=NC2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

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